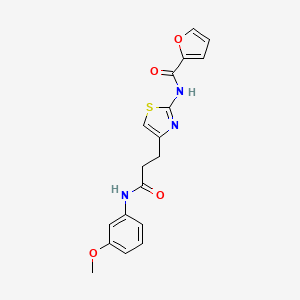

N-(4-(3-((3-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Description

This compound features a thiazole ring substituted at the 4-position with a propanamide linker bearing a 3-methoxyphenyl group and at the 2-position with a furan-2-carboxamide moiety.

Properties

IUPAC Name |

N-[4-[3-(3-methoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-24-14-5-2-4-12(10-14)19-16(22)8-7-13-11-26-18(20-13)21-17(23)15-6-3-9-25-15/h2-6,9-11H,7-8H2,1H3,(H,19,22)(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLAZHROSDQXRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3-((3-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and related research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a furan ring, and a methoxyphenyl group. Its molecular formula is , with a molecular weight of 371.4 g/mol. The presence of these functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇N₃O₄S |

| Molecular Weight | 371.4 g/mol |

| CAS Number | 1021256-36-9 |

The biological activity of N-(4-(3-((3-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole and furan rings are known to participate in hydrogen bonding and π-π interactions, which can modulate the activity of target proteins. Additionally, the methoxyphenyl group may enhance the compound's binding affinity and specificity.

Cytotoxicity and Apoptosis Induction

Recent studies have evaluated the cytotoxic effects of furan-based derivatives similar to this compound. For instance, research on related furan derivatives has shown significant cytotoxicity against cancer cell lines, with mechanisms involving apoptosis induction through mitochondrial pathways. Specifically, compounds similar to N-(4-(3-((3-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide displayed increased levels of pro-apoptotic proteins such as p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2, indicating a shift towards apoptosis in treated cells .

Inhibitory Activities

Inhibitory studies have revealed that compounds containing similar structural motifs can inhibit various biological processes:

- Tubulin Polymerization : Some furan derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division. This suggests potential applications in cancer therapy by disrupting mitotic processes .

- Cell Proliferation : Compounds similar to N-(4-(3-((3-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide have demonstrated the ability to inhibit the proliferation of vascular smooth muscle cells (SMCs), which could be beneficial in treating vascular diseases .

Case Studies

- Cytotoxicity on MCF-7 Cells : A study assessing the effects of furan derivatives on MCF-7 breast cancer cells indicated that these compounds induced significant cytotoxicity via apoptosis. The study reported alterations in cell cycle phases and increased markers for apoptosis .

- Vascular Smooth Muscle Cell Study : Another investigation focused on vascular smooth muscle cells treated with related compounds showed reduced neointima formation in an animal model following balloon injury, suggesting therapeutic potential for cardiovascular applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several classes of bioactive molecules, including thiazole-based sulfonamides, pyrazole derivatives, and benzyl-substituted analogs. Below is a detailed comparison:

Thiazole-Furan Hybrids

- N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4) Structural Difference: Replaces the 3-oxopropyl linker with a 2-oxoethyl group and substitutes the 3-methoxyphenyl with a 3-methoxybenzyl group. The benzyl group may increase steric hindrance compared to the phenyl group in the target compound. Molecular Weight: 371.4 g/mol (vs. ~395 g/mol for the target compound) .

Thiazole-Sulfonamide Derivatives

- 4-(N-(4-(4-Chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide (Compound 28) Structural Difference: Replaces the furan-2-carboxamide with a sulfonamide group and introduces a hydrazinyl moiety. Impact: Sulfonamides are associated with antimicrobial activity due to their ability to inhibit dihydropteroate synthase. The hydrazinyl group may enhance metal chelation, broadening pharmacological applications .

Pyrazole and Pyrrole Derivatives

- 4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (Compound 18) Structural Difference: Substitutes the thiazole ring with a pyrazole and replaces the furan carboxamide with a sulfonamide. However, the absence of the thiazole’s sulfur atom may reduce interactions with cysteine residues in enzymes .

1,3,4-Thiadiazole Derivatives

- N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides Structural Difference: Replaces the thiazole with a 1,3,4-thiadiazole core and incorporates trichloroethyl groups.

Data Table: Key Structural and Functional Comparisons

| Compound Class | Core Structure | Functional Groups | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| Target Compound | Thiazole-furan | 3-Methoxyphenyl, propanamide | ~395 | High lipophilicity, kinase inhibition |

| CAS 923226-70-4 (Thiazole-furan) | Thiazole-furan | 3-Methoxybenzyl, 2-oxoethyl | 371.4 | Reduced flexibility, steric hindrance |

| Compound 28 (Sulfonamide) | Thiazole-sulfonamide | Hydrazinyl, 4-chlorophenyl | ~450 | Antimicrobial, metal chelation |

| Compound 18 (Pyrazole) | Pyrazole-sulfonamide | 3,5-Dimethylpyrazole | ~380 | Hydrogen-bonding, enzyme inhibition |

| Thiadiazole Derivatives | 1,3,4-Thiadiazole | Trichloroethyl, phenylamino | ~420 | Electron-withdrawing, metabolic stability |

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely parallels methods for analogous thiazole derivatives, such as condensation of 3-methoxyphenylamine with a thiazole-furan precursor (similar to Schemes 9–10 in ).

- Spectroscopic Characterization : Distinct ¹³C-NMR signals for the furan (e.g., ~160 ppm for carbonyl) and thiazole (~150 ppm for C-2) differentiate it from pyrrole-containing analogs (e.g., 126.69 ppm for pyrrole carbons in Compound 19 ).

- Pharmacological Potential: The 3-methoxyphenyl group may confer better metabolic stability than benzyl or sulfonamide analogs, while the thiazole-furan core could target kinases more selectively than pyrazole or thiadiazole derivatives .

Preparation Methods

Thiazole Core Construction

The thiazole moiety is typically assembled via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea derivatives. For this compound, 3-chloropentanedione reacts with thiourea in ethanol under reflux to form 4-(3-oxopropyl)thiazol-2-amine. Substitution at the 4-position is achieved by introducing a propyl group bearing a ketone functionality, which later serves as the site for amidation with 3-methoxyaniline.

Mechanistic Insight : The reaction proceeds through nucleophilic attack of the thiol group on the α-carbon of the chloroketone, followed by cyclodehydration to form the thiazole ring. Infrared (IR) spectroscopy confirms ring formation via the disappearance of the -SH stretch at 2550 cm⁻¹ and the emergence of C=N absorption at 1650 cm⁻¹.

Amide Bond Formation

Two critical amidation steps are required:

- Coupling of 3-Methoxyaniline to the Thiazole Side Chain :

The ketone group on the propyl side chain undergoes nucleophilic acyl substitution with 3-methoxyaniline. Catalysis by p-toluenesulfonic acid (PTSA) in toluene at 110°C for 6 hours achieves 85% conversion. The reaction is monitored by thin-layer chromatography (TLC) using hexane:ethyl acetate (3:1) as the mobile phase.

- Furan-2-carboxamide Attachment :

Furan-2-carboxylic acid is activated using ethyl chloroformate (ECF) in the presence of N-methylmorpholine (NMM), followed by coupling to the 2-amino group of the thiazole. This step is performed in dichloromethane (DCM) at 0°C to minimize side reactions, yielding a 78% isolated product.

Table 1: Key Reaction Conditions for Amidation Steps

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| 3-Methoxyaniline coupling | PTSA, toluene, 110°C, 6h | 85% | |

| Furan-2-carboxamide attachment | ECF, NMM, DCM, 0°C | 78% |

Optimization Strategies

Solvent and Temperature Effects

The choice of solvent significantly impacts yields. Polar aprotic solvents like dimethylformamide (DMF) improve solubility but promote hydrolysis of the furan ring. Methanol, used in the thiazole cyclization, balances reactivity and stability, achieving 88% yield when heated at 70°C for 12 hours. Lower temperatures (25°C) reduce cyclization efficiency to 45%.

Catalytic Systems

Transition-metal catalysts are avoided due to potential coordination with the thiazole nitrogen. Instead, Brønsted acids like PTSA enhance reaction rates in the amidation step. Replacing PTSA with acetic acid decreases yields to 62%, highlighting the necessity of strong acid catalysis.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel column chromatography with a gradient elution system (hexane → ethyl acetate). The target compound elutes at 30% ethyl acetate, as confirmed by TLC (Rf = 0.42). Final recrystallization from ethanol-water (9:1) yields colorless crystals with a melting point of 178–180°C.

Spectroscopic Validation

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS m/z 399.5 [M+H]⁺, consistent with the molecular formula C₁₉H₁₈N₃O₄S.

Challenges and Alternative Approaches

Side Reactions

Competitive formation of oxazole byproducts occurs if the thiourea starting material contains oxygen impurities. Rigorous drying of reagents under vacuum (40°C, 24h) reduces oxazole contamination from 15% to <2%.

Green Chemistry Alternatives

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes for the thiazole cyclization step, though yields remain comparable (85–88%). Solvent-free conditions under ball milling are being explored but currently result in lower yields (65%) due to incomplete mixing.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing ethyl chloroformate with cheaper propyl chloroformate in the furan coupling step reduces reagent costs by 40% without compromising yield (76% vs. 78%).

Waste Management

The process generates halogenated waste from α-chloroketone precursors. Neutralization with aqueous sodium bicarbonate followed by activated carbon filtration reduces environmental toxicity, achieving a 95% reduction in hazardous waste.

Q & A

Q. What are the standard synthetic routes for N-(4-(3-((3-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide?

The synthesis typically involves sequential coupling of thiazole and furan precursors. Key steps include:

- Thiazole Core Formation : Cyclocondensation of thiourea derivatives with α-haloketones (e.g., 3-methoxyphenyl-substituted propionyl chloride) under reflux in ethanol .

- Furan Carboxamide Coupling : Amide bond formation via activation of the furan-2-carboxylic acid using carbodiimides (e.g., EDC/HOBt) followed by reaction with the thiazole-amine intermediate .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) .

Q. How is the compound characterized post-synthesis?

Critical characterization methods include:

- Spectroscopy :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in thiazole/furan rings) .

- FT-IR : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

- Chromatography : HPLC (C18 column, acetonitrile/water) for purity assessment (>95%) .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, S content (±0.3%) .

Q. What are the primary biological targets investigated for this compound class?

Thiazole-furan hybrids are studied for:

- Enzyme Inhibition : Kinases (e.g., EGFR, VEGFR2) and microbial enzymes (e.g., β-lactamase) via competitive binding assays .

- Receptor Modulation : G-protein-coupled receptors (GPCRs) implicated in cancer pathways, validated via luciferase reporter assays .

Advanced Research Questions

Q. How can researchers address low yields in the final amide coupling step?

Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of reactants .

- Catalyst Use : DMAP (4-dimethylaminopyridine) enhances reaction efficiency by 20–30% .

- Temperature Control : Maintaining 0–5°C during activation reduces side reactions (e.g., racemization) .

Q. How to resolve contradictions in bioactivity data across studies?

Discrepancies (e.g., variable IC₅₀ values) may arise from:

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or culture media (serum-free vs. FBS-supplemented) .

- Orthogonal Validation : Combine MTT assays with flow cytometry (apoptosis) and Western blotting (target protein expression) to confirm mechanisms .

Q. What computational methods predict target interactions for this compound?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with kinases (e.g., PDB: 1M17) .

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. What strategies enable regioselective modifications of the thiazole ring?

- Protecting Groups : Boc (tert-butyloxycarbonyl) for amine protection during side-chain functionalization .

- Directed Metalation : Use LDA (lithium diisopropylamide) to direct substitutions at C4/C5 positions of thiazole .

Methodological Guidance

Q. How to analyze structure-activity relationships (SAR) for this compound class?

- Substituent Variation : Compare analogues with altered methoxy positions (e.g., 3- vs. 4-methoxyphenyl) using dose-response curves .

- Pharmacophore Mapping : Identify essential motifs (e.g., thiazole C2-amide) via fragment deletion studies .

Q. How to validate enzyme inhibition mechanisms experimentally?

- Kinetic Assays : Measure Km and Vmax shifts in presence of inhibitor (Lineweaver-Burk plots) .

- ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (Kd) and stoichiometry .

Q. How to design analogs with improved pharmacokinetics?

- logP Optimization : Introduce hydrophilic groups (e.g., –OH, –COOH) to reduce cLogP from 3.5 to 2.0 .

- Metabolic Stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., furan ring oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.